molecular formula C9H9NOS B1497587 5-Methoxy-1,3-dihydro-2H-indole-2-thione CAS No. 73424-96-1

5-Methoxy-1,3-dihydro-2H-indole-2-thione

Cat. No. B1497587
CAS RN: 73424-96-1
M. Wt: 179.24 g/mol
InChI Key: TVOLWPKLORCABU-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dihydro-2H-indole-2-thione is an organic compound. It is also known as 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione . It is a mono-constituent substance .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-1,3-dihydro-2H-indole-2-thione is C8H8N2OS . Indole is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

properties

IUPAC Name

5-methoxy-1,3-dihydroindole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-7-2-3-8-6(4-7)5-9(12)10-8/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOLWPKLORCABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652250
Record name 5-Methoxy-1,3-dihydro-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3-dihydro-2H-indole-2-thione

CAS RN

73424-96-1
Record name 5-Methoxy-1,3-dihydro-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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